

# Validating IM-93 Target Engagement in Cells: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | IM-93    |           |
| Cat. No.:            | B1192869 | Get Quote |

For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of **IM-93** (also known as Izumerogant or IMU-935), a selective inverse agonist of the Retinoic Acid-related Orphan Receptor gamma t (RORyt), with other notable RORyt inhibitors. We present supporting experimental data, detailed protocols for key assays, and visual workflows to facilitate a comprehensive understanding of validating RORyt target engagement.

RORyt is a master transcription factor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). Dysregulation of the RORyt/Th17 pathway is implicated in a variety of autoimmune and inflammatory diseases. As such, RORyt has emerged as a highly attractive therapeutic target.

**IM-93** (Izumerogant/IMU-935) is a potent and selective inverse agonist of RORyt.[1][2] Its mechanism of action involves binding to the ligand-binding domain of RORyt, which leads to a conformational change that promotes the recruitment of co-repressors and inhibits the recruitment of co-activators. This, in turn, suppresses the transcription of RORyt target genes, including IL17A. The ultimate functional consequence is the inhibition of Th17 cell differentiation and a reduction in IL-17A secretion.

### **Comparative Analysis of RORyt Inhibitors**





To objectively assess the performance of **IM-93**, we compare its biochemical and cellular activities with two other well-characterized RORyt inhibitors: VTP-43742 and SR1001. The following tables summarize key quantitative data from various in vitro assays.

| Compound                   | Assay Type                         | Target     | Reported Value                                      | Reference |
|----------------------------|------------------------------------|------------|-----------------------------------------------------|-----------|
| IM-93<br>(Izumerogant)     | Cytokine<br>Inhibition             | Human PBMC | Potent inhibition<br>of IL-17A, IL-17F,<br>and IFNy | [1]       |
| VTP-43742                  | Binding Affinity<br>(Ki)           | RORyt      | 3.5 nM                                              | [3]       |
| IL-17A Secretion<br>(IC50) | Mouse<br>Splenocytes               | 57 nM      | [3]                                                 |           |
| IL-17A Secretion<br>(IC50) | Human PBMC                         | 18 nM      | [3]                                                 |           |
| IL-17A Secretion<br>(IC50) | Human Whole<br>Blood               | 192 nM     | [3]                                                 | -         |
| SR1001                     | Co-activator<br>Interaction (IC50) | RORy       | ~117 nM                                             |           |

Note: Direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions.

## **Key Experimental Protocols for Target Engagement Validation**

Validating the interaction of a compound with its intracellular target requires a multi-faceted approach. Below are detailed methodologies for three key experimental approaches to confirm and quantify RORyt target engagement in cells.

#### **Cellular Thermal Shift Assay (CETSA®)**

CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target



protein.

Experimental Protocol: CETSA for RORyt

- Cell Culture and Treatment:
  - Culture a relevant cell line expressing endogenous RORyt (e.g., human peripheral blood mononuclear cells (PBMCs) or a suitable T-cell line).
  - Treat the cells with varying concentrations of the test compound (e.g., IM-93) or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
- · Heat Shock:
  - Aliquot the cell suspensions into PCR tubes or a 96-well plate.
  - Heat the samples to a range of temperatures (e.g., 40-65°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[4]
  - Include an unheated control sample.
- Cell Lysis and Protein Solubilization:
  - Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
  - Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation.
- Protein Detection and Quantification:
  - Collect the supernatant containing the soluble protein fraction.
  - Quantify the amount of soluble RORyt using a specific detection method such as:
    - Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a RORyt-specific antibody.



- AlphaLISA® or HTRF®: Use a high-throughput, plate-based immunoassay with two antibodies targeting different epitopes on RORyt.
- Data Analysis:
  - Plot the amount of soluble RORyt as a function of temperature for each compound concentration.
  - A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
  - For isothermal dose-response experiments, plot the amount of soluble RORyt at a single, optimized temperature against the compound concentration to determine the EC50 of target engagement.

## LanthaScreen™ TR-FRET Co-regulator Recruitment Assay

This biochemical assay measures the ability of a compound to either promote or inhibit the interaction of RORyt with a co-activator or co-repressor peptide. This provides insight into the functional consequence of binding (agonist vs. inverse agonist/antagonist).

Experimental Protocol: RORyt TR-FRET Assay

- · Reagents:
  - GST-tagged RORyt Ligand Binding Domain (LBD).
  - Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).
  - Fluorescein-labeled co-activator or co-repressor peptide (acceptor fluorophore).
  - Test compound (e.g., IM-93).
- Assay Procedure:
  - In a microplate, combine the RORyt-LBD with the test compound at various concentrations.



- Add a mixture of the Tb-anti-GST antibody and the fluorescein-labeled co-regulator peptide.
- Incubate at room temperature to allow the components to reach equilibrium.
- Signal Detection:
  - Read the plate on a TR-FRET enabled plate reader, exciting the terbium donor at ~340 nm and measuring emission at two wavelengths:
    - ~495 nm (terbium emission).
    - ~520 nm (fluorescein emission, resulting from FRET).
- Data Analysis:
  - Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
  - For an inverse agonist like IM-93, an increase in compound concentration will disrupt the interaction between RORyt and a co-activator peptide, leading to a decrease in the TR-FRET signal.
  - Plot the TR-FRET ratio against the compound concentration to determine the IC50 for coactivator displacement.

#### **IL-17A Secretion Assay from Human PBMCs**

This functional cellular assay directly measures the downstream consequence of RORyt inhibition.

Experimental Protocol: IL-17A Secretion Assay

- · Cell Isolation and Culture:
  - Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
  - Culture the PBMCs in a suitable medium (e.g., TexMACS).[5]



- · Cell Treatment and Stimulation:
  - Pre-incubate the PBMCs with various concentrations of the RORyt inhibitor (e.g., IM-93)
    or vehicle control for 1-2 hours.
  - Stimulate the cells to induce Th17 differentiation and IL-17A production using a stimulation agent such as CytoStim or anti-CD3/anti-CD28 antibodies in the presence of Th17polarizing cytokines (e.g., IL-1β, IL-6, IL-23, TGF-β).
- Incubation:
  - Incubate the cells for a period sufficient to allow for cytokine production (e.g., 72 hours).
- · Cytokine Quantification:
  - Collect the cell culture supernatant.
  - Measure the concentration of IL-17A in the supernatant using a sensitive immunoassay such as:
    - ELISA (Enzyme-Linked Immunosorbent Assay)
    - AlphaLISA®[5]
    - Flow Cytometry (intracellular cytokine staining)
- Data Analysis:
  - Plot the concentration of IL-17A as a function of the inhibitor concentration.
  - Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce IL-17A secretion by 50%.

#### **Visualizing Workflows and Pathways**

To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.





Click to download full resolution via product page



Caption: RORyt signaling pathway leading to IL-17A production and the inhibitory action of **IM-93**.





Click to download full resolution via product page

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).



Click to download full resolution via product page



Caption: Workflow for the IL-17A secretion assay in human PBMCs.

By employing a combination of these robust biophysical and functional cellular assays, researchers can confidently validate the target engagement of **IM-93** and other RORyt modulators, providing a solid foundation for further preclinical and clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Immunic Reports Pre-Planned Phase 1b Interim Analysis of IMU-935 in Psoriasis Patients Confounded by High Placebo Rate BioSpace [biospace.com]
- 2. Immunic, Inc. Doses First Healthy Volunteer in its Phase 1 Clinical Program of IMU-935, a Potentially Best-in-Class RORgt Inverse Agonist BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Discovery of a novel RORy antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating IM-93 Target Engagement in Cells: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192869#validating-im-93-target-engagement-in-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com